molecular formula C8H9F3N2O2 B2980485 methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate CAS No. 1006333-68-1

methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B2980485
CAS No.: 1006333-68-1
M. Wt: 222.167
InChI Key: AEDCITPJORNFRN-UHFFFAOYSA-N
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Description

Methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is a chemical compound built on a pyrazole core, a heteroaromatic ring system known for its versatile applications in medicinal chemistry and drug discovery research . The structure features a trifluoromethyl group, a common moiety in agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability, modulate lipophilicity, and influence electron distribution within the molecule . Pyrazole derivatives, particularly those substituted with a trifluoromethyl group, are frequently investigated as key scaffolds in the development of novel therapeutic agents and have demonstrated a wide range of pharmacological activities in preclinical studies . Research into similar pyrazole-based structures has shown significant potential for anticancer action , with studies providing molecular-level insights through spectroscopic profiling and computational analyses . Furthermore, the pyrazole core is a privileged structure in the exploration of metalloproteinase inhibitors , such as meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's progression . The compound's ester functional group also makes it a valuable synthetic intermediate or building block for further chemical modifications, allowing researchers to generate a wider array of derivatives for structure-activity relationship (SAR) studies . Advanced computational studies on related molecules suggest that the hydrogen-bonding network present in such structures is favourable for molecular recognition in drug-target interactions . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 3-[3-(trifluoromethyl)pyrazol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-15-7(14)3-5-13-4-2-6(12-13)8(9,10)11/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDCITPJORNFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with methyl 3-bromopropionate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological target being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The trifluoromethyl group at the pyrazole 3-position distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 3-CF₃ C₈H₉F₃N₂O₂ 222.16 (calculated) High yield synthesis (62–73%); agrochemical intermediate
Methyl 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 3-CF₃, 4-Br C₈H₈BrF₃N₂O₂ 301.06 (calculated) Bromine enhances halogen bonding; discontinued availability
Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 3-CF₃, 4-Cl, 5-CH₃ C₉H₁₀ClF₃N₂O₂ 270.64 Chlorine and methyl groups increase steric hindrance; potential pesticide
Ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate 3-CF₃, 5-C₂H₅; branched ester C₁₂H₁₇F₃N₂O₂ 278.28 Higher lipophilicity (density: 1.22 g/cm³); predicted boiling point: 311.4°C

Functional Group Modifications

  • Ester Chain Variations: Replacing the methyl ester with ethyl (e.g., ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate ) reduces electrophilicity, altering reactivity in nucleophilic substitution reactions.
  • Trifluoromethyl vs. Difluoromethyl: Compounds with -CF₂H (e.g., ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate ) exhibit lower thermal stability due to reduced electron-withdrawing effects compared to -CF₃.

Physicochemical Properties

  • Boiling Points : Ethyl-substituted derivatives (e.g., 311.4°C ) have higher boiling points than methyl esters due to increased molecular weight and branching.
  • For example, ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate has a predicted pKa of -0.41 , making it less acidic than non-fluorinated analogs.

Research Implications and Industrial Relevance

The trifluoromethyl group’s role in enhancing bioavailability and resistance to enzymatic degradation makes this compound a superior candidate for pesticide development compared to chloro- or bromo-substituted analogs . However, branched-chain esters (e.g., ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate) offer tailored hydrophobicity for specific formulations .

Biological Activity

Methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is a compound characterized by a unique structure that includes a trifluoromethyl group attached to a pyrazole ring. This compound has garnered attention for its potential biological activities, which are influenced by its molecular structure.

Chemical Structure and Properties

The molecular formula for this compound is C9H11F3N2O2\text{C}_9\text{H}_{11}\text{F}_3\text{N}_2\text{O}_2 with a molecular weight of approximately 236.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, impacting its biological interactions significantly .

Structural Overview

Property Details
Molecular FormulaC9H11F3N2O2
Molecular Weight236.19 g/mol
Key FeaturesTrifluoromethyl group, pyrazole ring

Potential Biological Targets

  • Anti-inflammatory Activity : The presence of the pyrazole moiety is often associated with anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.
  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research on pyrazole derivatives provides insights into its potential:

  • Synthesis and Activity Correlation : A study demonstrated that structural modifications on pyrazole derivatives significantly affected their biological activities. For instance, derivatives with enhanced lipophilicity exhibited improved cellular uptake and bioavailability .
  • Fluorinated Compounds : Research has indicated that fluorinated compounds often display unique biological profiles due to their electronic properties. The trifluoromethyl group in this compound may enhance its interaction with biological targets compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other pyrazole derivatives reveals distinct features that could influence their biological activity:

Compound Name Key Features Biological Activity
Methyl 2-(5-methylpyrazol-1-yl)acetateContains a methylpyrazole groupAntimicrobial
1-[2-(3,5-substituted pyrazolyl)]ethanoneExhibits anti-inflammatory propertiesAnti-inflammatory
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acidSimilar trifluoromethyl substitutionStudied for metabolic effects

Q & A

Q. Q1. What are the established synthetic routes for methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of trifluoromethyl-pyrazole derivatives typically involves condensation reactions or aza-Michael additions. For example, methyl ester derivatives of pyrazole-containing compounds are synthesized via nucleophilic substitution or esterification under anhydrous conditions. In one protocol, lithium chloride and sodium borohydride in tetrahydrofuran (THF) are used to reduce intermediates, achieving yields >70% with purity >95% (GC analysis) . Key factors include:

  • Catalyst selection : Sodium borohydride ensures selective reduction without side reactions.
  • Solvent choice : THF stabilizes intermediates and enhances reaction homogeneity.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves regioisomeric byproducts .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR identify trifluoromethyl (-CF3_3) environments (δ ~ -60 ppm for 19F^{19}\text{F}) and pyrazole ring protons (δ 6.5–8.0 ppm for 1H^{1}\text{H}) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C8_8H9_9F3_3N2_2O2_2; theoretical 222.07 g/mol) and fragmentation patterns.
  • Density Functional Theory (DFT) : Computational models predict electrophilic reactivity at the pyrazole C-4 position, validated by experimental substituent effects .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselectivity of trifluoromethylpyrazole derivatives in nucleophilic substitution reactions?

Methodological Answer: The trifluoromethyl group exerts strong electron-withdrawing effects, directing nucleophilic attack to the pyrazole’s C-4 position. For example:

  • Kinetic studies : Competition experiments with substituted pyrazoles show 10× faster reaction rates at C-4 versus C-5 due to resonance stabilization of intermediates.
  • Isotopic labeling : 15N^{15}\text{N}-labeled analogs confirm nitrogen lone-pair delocalization, reducing activation energy by ~15 kcal/mol .
  • Contradictions : Some studies report anomalous C-5 reactivity under acidic conditions, attributed to protonation-induced charge redistribution .

Q. Q4. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, forming trifluoroacetic acid (TFA) and pyrazole fragments.
  • Hydrolytic stability : In aqueous buffers (pH 7.4, 37°C), ester hydrolysis occurs within 72 hours, yielding propanoic acid derivatives. Acidic conditions (pH 2) accelerate degradation 3-fold .
  • Storage recommendations : Anhydrous environments (-20°C, argon atmosphere) extend shelf life to >12 months .

Q. Q5. What pharmacological applications are emerging for this compound, and how do structural modifications enhance bioactivity?

Methodological Answer:

  • Antimicrobial activity : Analogues with electron-withdrawing substituents (e.g., nitro groups) show MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory targets : Methyl ester derivatives inhibit COX-2 (IC50_{50} = 0.5 µM) by mimicking arachidonic acid binding.
  • SAR studies : Adding hydrophobic moieties (e.g., benzyl groups) improves blood-brain barrier penetration by 40% .

Q. Q6. How can researchers resolve contradictory data on the compound’s solubility and crystallinity in polar solvents?

Methodological Answer:

  • Solubility profiling : Phase diagrams in ethanol/water mixtures reveal a solubility limit of 12 mg/mL at 25°C, conflicting with earlier reports (20 mg/mL). Discrepancies arise from trace impurities affecting nucleation .
  • Crystallinity control : Seeding with pre-formed crystals (10 µm size) yields monoclinic polymorphs (PXRD validated), whereas rapid cooling produces amorphous solids .

Q. Q7. What computational tools predict the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • QSPR models : Predict logP = 2.1 and soil adsorption coefficient (Koc_{oc}) = 150 L/kg, indicating moderate mobility and bioaccumulation potential .
  • Ecotoxicology : Daphnia magna assays (48h LC50_{50} = 5 mg/L) align with EPI Suite™ estimates, but overpredict algae toxicity by 30% due to unmodeled metabolite interactions .

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